molecular formula C14H15BrFNO3 B4028458 2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4028458
M. Wt: 344.18 g/mol
InChI Key: TVJRALFTRVPIBO-UHFFFAOYSA-N
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Description

2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C14H15BrFNO3 and its molecular weight is 344.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.02193 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Building Blocks

Research indicates the significance of fluorinated cyclohexane derivatives, including structures similar to "2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid," in the synthesis of novel organofluorine compounds. These compounds are crucial for tuning pharmacokinetic properties in pharmaceutical and agrochemical discovery programs. A study by Bykova et al. (2018) delves into benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, showcasing the method's potential to access new building blocks for further chemical synthesis. The process involves various reactions including Ritter-type reactions and trans-halogenation, underscoring the versatility of these fluorinated cyclohexanes in organic chemistry (Bykova, Al-Maharik, Slawin, Bühl, Lebl, & O'Hagan, 2018).

Crystallography and Molecular Structure

The structural characterization of cyclohexane derivatives is pivotal in understanding their chemical behavior and potential applications. Studies such as those by Sapnakumari et al. (2014), which investigated the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, provide insight into molecular conformations and interactions. These investigations contribute to the broader knowledge of cyclohexane derivatives' stereochemistry and potential for creating more effective compounds in medicinal chemistry (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).

Supramolecular Chemistry

Cyclohexane derivatives play a crucial role in supramolecular chemistry, where their ability to form specific molecular architectures is of interest. The work by Shan, Bond, and Jones (2003) on cyclohexane-1, 3cis, 5cis-tricarboxylic acid co-crystallization with various organic bases highlights the potential of cyclohexane-based compounds to form diverse supramolecular structures. These structures are fundamental in developing new materials with specific functionalities, ranging from catalysis to drug delivery systems (Shan, Bond, & Jones, 2003).

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRALFTRVPIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid

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